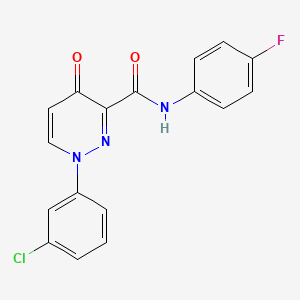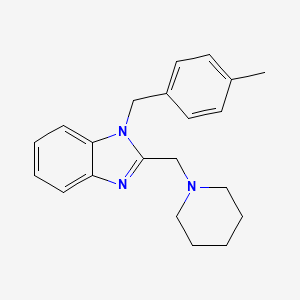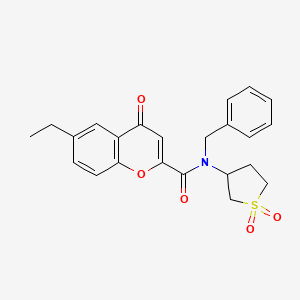![molecular formula C19H14FN5OS B11393400 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone](/img/structure/B11393400.png)
{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a triazole ring, a pyridine ring, a thiophene ring, and a fluorobenzylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Fluorobenzylamine Moiety: This step involves the nucleophilic substitution of a fluorobenzylamine onto the triazole ring, often facilitated by a base such as sodium hydride or potassium carbonate.
Incorporation of the Thiophene Ring: The thiophene ring can be attached via a similar coupling reaction, ensuring the correct positioning of the methanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.
Medicine
In medicine, {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone could be investigated for its potential as a therapeutic agent. Its structural features suggest it might have applications in the treatment of diseases such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially leading to enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- {5-[(4-Chlorbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanon
- {5-[(4-Methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanon
Einzigartigkeit
Das einzigartige Merkmal von {5-[(4-Fluorbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanon ist das Vorhandensein des Fluorbenzylamin-Rests, der seine biologische Aktivität und pharmakokinetischen Eigenschaften deutlich beeinflussen kann. Fluoratome sind dafür bekannt, die metabolische Stabilität und die Membranpermeabilität von Verbindungen zu verbessern, was diese Verbindung möglicherweise effektiver als ein Wirkstoffkandidat macht.
{5-[(4-Fluorbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanon , die seine Synthese, Reaktionen, Anwendungen und einzigartigen Merkmale abdeckt.
Eigenschaften
Molekularformel |
C19H14FN5OS |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H14FN5OS/c20-15-7-5-13(6-8-15)11-22-19-23-17(14-3-1-9-21-12-14)24-25(19)18(26)16-4-2-10-27-16/h1-10,12H,11H2,(H,22,23,24) |
InChI-Schlüssel |
RWDIKAVBYILICM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-ethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11393330.png)

![3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393334.png)
![2-(2-fluorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11393339.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11393342.png)


![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11393352.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-4-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393367.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11393369.png)
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11393395.png)
